molecular formula C6H10NO4P B1417737 (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate CAS No. 180403-03-6

(Pyridin-4-ylmethyl)phosphonic Acid Monohydrate

Cat. No. B1417737
M. Wt: 191.12 g/mol
InChI Key: QFHQCRYUJZBSEF-UHFFFAOYSA-N
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Description

(Pyridin-4-ylmethyl)phosphonic Acid Monohydrate is a chemical compound with the molecular formula C6H8NO3P·H2O and a molecular weight of 191.13 . It appears as a white to almost white powder or crystal .


Molecular Structure Analysis

The molecular structure of (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate consists of a pyridine ring attached to a phosphonic acid group via a methylene bridge . The compound also includes a water molecule, indicating it’s a monohydrate .


Physical And Chemical Properties Analysis

(Pyridin-4-ylmethyl)phosphonic Acid Monohydrate is a solid at 20 degrees Celsius . The compound also has a water content of 8.5 to 10.5% .

Scientific Research Applications

Tridentate Ligands for Labeling

[(Methyl-pyridin-2-ylmethyl-amino)-methyl]-phosphonic acid, a bifunctional chelator for fac-(99m)Tc(CO(3)) core, can be linked to biomolecules through phosphonic acid esters formation. This facilitates the synthesis of model alcohols and bioactive molecules like cobinamide, enabling their labeling with high yield and specificity (Mundwiler et al., 2005).

Self-Doped Conducting Polyanilines

Self-doped polyanilines bearing phosphonic acid, like poly(2-methoxyaniline-5-phosphonic acid), have unique properties such as high thermostability, transparency in spin-coating films, and efficient doping. These characteristics make them applicable in conducting polymers and electronics (Abe et al., 2014).

NMR Spectra Analysis

Hydroxypyridin-3-yl-methyl)phosphonic acid, a biologically active compound with metal binding ability, has been extensively studied through NMR spectroscopy. This research provides insights into its structural properties and interaction with metals (Chruszcz et al., 2003).

Pervaporation Membranes

Polyacrylonitrile-based copolymers containing phosphonic acid moiety, when used in pervaporation membranes, show high selectivity towards water. These membranes are effective in dehydrating aqueous solutions, such as pyridine solutions (Park et al., 1999).

Molecule-Metal Oxide Interfaces

The adsorption of pyridine to TiO2 surfaces via phosphonic acid anchor groups shows enhanced interactions compared to carboxylic acid anchors. This suggests potential applications in surface science and material chemistry (Nilsing et al., 2005).

Safety And Hazards

This compound is known to cause skin irritation and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of water if it comes into contact with skin . If eye irritation persists, medical advice should be sought .

properties

IUPAC Name

pyridin-4-ylmethylphosphonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8NO3P.H2O/c8-11(9,10)5-6-1-3-7-4-2-6;/h1-4H,5H2,(H2,8,9,10);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHQCRYUJZBSEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CP(=O)(O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Pyridin-4-ylmethyl)phosphonic Acid Monohydrate

CAS RN

180403-03-6
Record name (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Pyridin-4-ylmethyl)phosphonic Acid Monohydrate
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(Pyridin-4-ylmethyl)phosphonic Acid Monohydrate
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Reactant of Route 6
(Pyridin-4-ylmethyl)phosphonic Acid Monohydrate

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